molecular formula C22H26N2O6 B244112 Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

カタログ番号 B244112
分子量: 414.5 g/mol
InChIキー: FJXWWZCLVZYFTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

作用機序

The mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis. Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the Wnt/β-catenin pathway by targeting the protein TNIK, which is a key regulator of this pathway.
Biochemical and Physiological Effects:
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.

実験室実験の利点と制限

One of the main advantages of using Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in preclinical models, which provides a strong foundation for further research. One limitation of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its poor solubility, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for research on Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in various diseases, including cancer, inflammation, and fibrosis. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects on cellular processes.

合成法

The synthesis of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the morpholinylbenzoic acid. The final step involves the reaction of the morpholinylbenzoic acid with ethyl chloroformate to form Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.

科学的研究の応用

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In preclinical studies, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.

特性

分子式

C22H26N2O6

分子量

414.5 g/mol

IUPAC名

ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O6/c1-4-30-22(26)15-8-9-17(24-10-12-29-13-11-24)16(14-15)23-21(25)20-18(27-2)6-5-7-19(20)28-3/h5-9,14H,4,10-13H2,1-3H3,(H,23,25)

InChIキー

FJXWWZCLVZYFTN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC

正規SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。